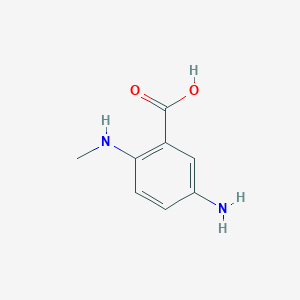

5-Amino-2-(methylamino)benzoic acid

描述

Structural Context within Aminobenzoic Acid Derivatives

Aminobenzoic acids are a class of organic compounds that contain both an amine and a carboxylic acid functional group attached to a benzene (B151609) ring. hmdb.ca The positions of these groups relative to each other define the specific isomer (ortho-, meta-, or para-). Well-known examples include anthranilic acid (2-aminobenzoic acid) and para-aminobenzoic acid (PABA). hmdb.ca

5-Amino-2-(methylamino)benzoic acid is a more complex derivative. Its structure can be compared to other aminobenzoic acids to highlight its unique features:

Comparison with Anthranilic Acid (2-aminobenzoic acid): While both share a substituent at the 2-position, in this compound, the amine at this position is a secondary amine (methylamino), which can influence its electronic properties and reactivity. Furthermore, it has an additional primary amine at the 5-position.

Comparison with 5-Amino-2-methylbenzoic acid: This related compound has a methyl group (-CH3) at the 2-position instead of a methylamino group. nih.gov The presence of the nitrogen atom in the methylamino group of the subject compound introduces potential for hydrogen bonding and different electronic effects compared to the simple methyl group.

Diamino-substituted Benzoic Acids: The presence of two amino groups places it in the category of diaminobenzoic acid derivatives. The combination of a primary and a secondary amine at different positions on the ring offers distinct possibilities for selective chemical reactions.

The specific placement of a primary amine at the 5-position and a methylamino group at the 2-position results in a unique electronic environment within the aromatic ring, which would be expected to influence its chemical reactivity and potential biological interactions.

Significance in Advanced Organic Chemistry and Chemical Biology Research

While direct research on this compound is not widely reported, the known applications of its structural relatives provide a basis for its potential significance.

In advanced organic chemistry , aminobenzoic acid derivatives are valuable building blocks, or scaffolds, for the synthesis of more complex molecules. They can undergo a variety of chemical transformations at the amino and carboxylic acid groups. For instance, the amino groups can be involved in the formation of amides, imines, and sulfonamides, while the carboxylic acid can be converted to esters, acid chlorides, and amides. The presence of two distinct amino groups in this compound (one primary, one secondary) could allow for selective, stepwise reactions, making it a potentially useful intermediate in multi-step organic synthesis.

In the realm of chemical biology and medicinal chemistry , aminobenzoic acid scaffolds are present in a wide range of biologically active compounds. biosynth.com For example, derivatives of anthranilic acid have been investigated for various therapeutic properties. The structural motifs within this compound could serve as a foundation for the design of novel molecules with specific biological targets. The ability of the amino and carboxylic acid groups to form hydrogen bonds and other non-covalent interactions is crucial for the binding of small molecules to biological macromolecules like proteins and nucleic acids.

Given that related compounds like 2-amino-5-methylbenzoic acid are used in peptide synthesis, it is plausible that this compound could also serve as a specialized reagent in this area. sigmaaldrich.com The unique substitution pattern might be explored for creating peptides with constrained conformations or for introducing specific recognition elements.

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFUTQLHWDRKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Methylamino Benzoic Acid and Its Derivatives

Multi-Step Organic Synthesis Pathways for Complex Analogues

Condensation Reactions for Benzoic Acid Derivatives

Condensation reactions are fundamental to the synthesis of benzoic acid derivatives, enabling the formation of esters and amides. libretexts.orglibretexts.org In these reactions, two molecules combine, typically with the elimination of a small molecule like water. libretexts.orglibretexts.orgyoutube.com For instance, the carboxylic acid group of a benzoic acid derivative can react with an alcohol to form an ester or with an amine to form an amide. libretexts.orglibretexts.org

A general example is the esterification of a carboxylic acid with an alcohol, often catalyzed by a strong acid. libretexts.orglibretexts.org Similarly, amidation involves the reaction of a carboxylic acid with an amine to form a peptide bond, a reaction that is central to the synthesis of peptides and proteins. libretexts.orglibretexts.orgyoutube.com

One relevant synthetic approach for N-aryl anthranilic acids is the Ullmann condensation. This reaction involves the coupling of an o-chlorobenzoic acid derivative with an amine in the presence of a copper catalyst. This method can be adapted to introduce the methylamino group at the 2-position of the benzoic acid ring.

A different approach involves starting with a pre-functionalized ring. For example, the synthesis of 2-amino-5-methoxybenzoic acid is achieved through the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a Palladium on carbon (Pd/C) catalyst. This reduction of a nitro group to an amine is a common and high-yielding transformation. A similar strategy could be envisioned for the synthesis of the target molecule, starting from a suitably substituted nitrobenzoic acid.

Table 1: Example of a Condensation-Related Reaction for a Benzoic Acid Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | H₂ | 10% Pd/C | 2-Amino-5-methoxybenzoic acid | 98% |

Cyclization Reactions for Related Heterocyclic Scaffolds

The structural backbone of 5-Amino-2-(methylamino)benzoic acid is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can lead to the formation of fused ring systems with significant chemical and biological interest.

For example, N-anthranilic acid derivatives can be cyclized using poly(phosphoric acid) (PPA) to form acridone (B373769) derivatives, which are tricyclic heterocyclic compounds. This intramolecular cyclization creates a new ring fused to the initial benzene (B151609) ring.

Another class of relevant reactions involves the condensation of amino-substituted precursors to form complex heterocyclic systems. For instance, 2-hydrazino-3-methylquinoxaline can be condensed with substituted benzoylacetonitriles to synthesize 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. rsc.org These products can then undergo further cyclization to create even more complex structures like pyrazolo[3,4-e] thiazepin-7(6H)-ones. rsc.org

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient method for constructing heterocyclic scaffolds. A domino alkylation-cyclization of propargyl bromides with thioureas provides a rapid, microwave-assisted synthesis of 2-aminothiazoles. organic-chemistry.org This highlights how appropriately functionalized benzoic acid derivatives could serve as starting points for domino sequences leading to diverse heterocyclic products.

Furthermore, Brønsted acid-catalyzed cyclization of 2-amino thiophenols or anilines with β-diketones offers a metal-free and oxidant-free pathway to benzothiazoles and benzimidazoles, respectively. organic-chemistry.org This method is noted for its tolerance of various functional groups on the benzene ring, such as chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org

Table 2: Examples of Cyclization Reactions to Form Heterocyclic Scaffolds

| Starting Material(s) | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-anthranilic acid derivatives | Poly(phosphoric acid) | Acridone derivatives | |

| 2-Hydrazino-3-methylquinoxaline + Substituted benzoylacetonitriles | N/A | Pyrazolyl-quinoxalines | rsc.org |

| Propargyl bromides + Thioureas | Microwave irradiation | 2-Aminothiazoles | organic-chemistry.org |

Exploration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an increasingly important consideration. The goal is to design processes that are more environmentally benign, safer, and more efficient.

Key green chemistry strategies applicable to the synthesis of benzoic acid derivatives include the use of less hazardous solvents, the development of catalytic reactions, and the improvement of atom economy. For instance, water is considered the greenest solvent, and efforts have been made to adapt synthetic methodologies, such as those used in solid-phase peptide synthesis (SPPS), to aqueous media. semanticscholar.org Technologies like the use of water-soluble coupling reagents (e.g., WSCD) and the development of nanoparticles of reactants can facilitate reactions in water. semanticscholar.org

Microwave-assisted synthesis, as demonstrated in the formation of 2-aminothiazoles, represents another green approach. organic-chemistry.org It often leads to significantly shorter reaction times, reduced energy usage, and higher yields compared to conventional heating methods. organic-chemistry.org

Designing synthetic routes with high atom economy—maximizing the incorporation of all materials used in the process into the final product—is a core principle of green chemistry. Domino reactions are inherently atom-economical as they combine several steps into one, minimizing intermediate isolation and purification steps, which reduces solvent use and waste generation. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with modern standards of chemical manufacturing.

Reactivity and Mechanistic Investigations of 5 Amino 2 Methylamino Benzoic Acid

Chemical Reactivity of Constituent Functional Groups

The reactivity of 5-Amino-2-(methylamino)benzoic acid is a composite of the individual reactivities of its carboxylic acid, primary amino, and secondary methylamino functional groups. The electronic nature of the benzene (B151609) ring, influenced by these substituents, modulates their characteristic reactions.

Carboxylic Acid Reactivity: Salt Formation and Esterification

The carboxylic acid group (-COOH) is an acidic functional group that readily undergoes deprotonation to form a carboxylate salt in the presence of a base. This is a standard acid-base reaction.

Esterification, the conversion of the carboxylic acid to an ester, is another key reaction. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com A common method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which provides good to excellent yields. nih.gov For aminobenzoic acids, esterification can also be facilitated by other reagents like thionyl chloride or through acid-catalyzed reactions with the corresponding alcohol. nih.govgoogle.com

Table 1: Examples of Esterification Reactions of Aminobenzoic Acid Derivatives

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Amino Acids | Methanol, Trimethylchlorosilane | Amino Acid Methyl Esters | nih.gov |

| p-Nitrobenzoic Acid | Alicyclic Amino Alcohol | p-Nitrobenzoyl Ester | google.com |

| 2-hydroxy-4-amino-benzoic acid | Phenol, Phosphorus Pentoxide | Phenyl 2-hydroxy-4-amino-benzoate | google.com |

Amine and Methylamino Group Reactivity: Acylation, Amidation, and Nucleophilic Character

Both the primary amine (-NH2) at the 5-position and the secondary methylamino group (-NHCH3) at the 2-position are nucleophilic, meaning they can donate their lone pair of electrons to form new chemical bonds. This nucleophilicity allows them to participate in reactions like acylation and amidation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. Amidation is a specific type of acylation where the acyl group is part of a carboxylic acid, leading to the formation of a peptide-like bond. youtube.com The relative reactivity of the two amino groups in this compound would depend on their respective basicity and steric hindrance. Generally, primary amines are more reactive than secondary amines in acylation reactions due to less steric hindrance.

The nucleophilic character of the amino groups is fundamental to their chemical behavior. In the context of related aminobenzoic acids, the amino group acts as a nucleophile in various reactions, including the formation of Schiff bases and in substitutions on the aromatic ring. nih.gov The electronic properties of the substituents on the benzene ring influence the nucleophilicity of the amino groups.

Reaction Mechanisms

Understanding the reaction mechanisms of this compound provides insight into how these transformations occur at a molecular level.

Proton Transfer Dynamics in Amide Bond Formation

Amide bond formation is a critical reaction, and proton transfer plays a key role. nih.gov The process generally involves the deprotonation of the attacking amine to enhance its nucleophilicity and the protonation of the leaving group to make it a better leaving group. nih.gov In biological systems like the ribosome, ordered water molecules can act as a "proton shuttle" to facilitate these proton transfers during peptide bond formation. nih.govacs.org For aminobenzoic acid derivatives, the efficiency of amide bond formation can be influenced by how effectively these proton transfer steps occur. nih.gov Studies on p-aminobenzoic acid have shown that even a single molecule, like ammonia, can act as a vehicle for intramolecular proton transfer. researchgate.net

Nucleophilic Attack Pathways and Stereoelectronic Considerations

Nucleophilic attack is the initial step in many reactions of this compound. For instance, in amide bond formation, the nitrogen of the amino group attacks the carbonyl carbon of the carboxylic acid (or an activated derivative). The trajectory of this attack is governed by stereoelectronic principles, such as the Bürgi-Dunitz angle, which describes the preferred angle of approach of a nucleophile to a carbonyl carbon. acs.orgbiorxiv.org

The electronic effects of the substituents on the aromatic ring also play a crucial role. The amino and methylamino groups are electron-donating, which can influence the reactivity of the carboxylic acid and the aromatic ring itself. Conversely, the carboxylic acid group is electron-withdrawing. These electronic interactions can affect the stability of reaction intermediates and transition states, thereby influencing the reaction pathway.

Intramolecular Interactions and their Influence on Chemical Behavior

The proximity of the methylamino and carboxylic acid groups at the ortho position allows for the possibility of intramolecular hydrogen bonding. This interaction, where the hydrogen of the carboxylic acid forms a hydrogen bond with the nitrogen of the methylamino group, can significantly influence the molecule's conformation and reactivity. nih.govresearchgate.netnih.gov

This intramolecular hydrogen bond can:

Stabilize specific conformations: By locking the relative orientation of the two functional groups.

Influence acidity and basicity: The hydrogen bond can affect the pKa values of both the carboxylic acid and the methylamino group. nih.gov

Modulate reactivity: By altering the electron density and accessibility of the involved functional groups. researchgate.net For example, an intramolecular hydrogen bond can increase the nucleophilicity of the nitrogen atom. researchgate.net

Studies on related ortho-substituted benzoic acids have demonstrated that intramolecular hydrogen bonding can stabilize the anionic form of the molecule after deprotonation. mdpi.com The presence and strength of such interactions are critical for a comprehensive understanding of the chemical behavior of this compound.

Intramolecular Hydrogen Bonding and its Impact on Conformation and Reactivity

Intramolecular hydrogen bonding is a critical non-covalent interaction that can profoundly influence the conformation, stability, and reactivity of a molecule. In this compound, the proximity of the carboxylic acid group to the methylamino group at the ortho position creates a favorable geometry for the formation of an intramolecular hydrogen bond. This interaction involves the donation of the acidic proton from the carboxyl group to the lone pair of electrons on the nitrogen atom of the methylamino group, forming a stable six-membered ring-like structure.

The presence of this intramolecular hydrogen bond is expected to have several significant consequences. Firstly, it will lock the molecule into a more planar and rigid conformation. This conformational rigidity can reduce the molecule's rotational freedom and influence its ability to interact with other molecules or biological targets. Spectroscopic studies on analogous compounds, such as 2-(methylamino)benzoic acid, have provided evidence for such intramolecular hydrogen bonding through the observation of characteristic shifts in the vibrational frequencies of the O-H and C=O bonds in infrared (IR) spectroscopy, as well as downfield shifts of the N-H proton in proton NMR spectroscopy. nist.gov

The impact of this hydrogen bond on the reactivity of this compound is multifaceted. The acidity of the carboxylic acid is expected to be reduced compared to a similar benzoic acid derivative where such intramolecular hydrogen bonding is absent. This is because the hydrogen bond partially neutralizes the acidic proton, making it less available for donation to a base. Furthermore, the electron-donating character of the methylamino group, which is enhanced by its participation in the hydrogen bond, can influence the reactivity of the aromatic ring towards electrophilic substitution reactions.

To illustrate the energetic favorability of the intramolecularly hydrogen-bonded conformer, theoretical calculations are often employed. The data below, based on computational studies of similar aminobenzoic acids, highlights the stabilization energy afforded by this interaction.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-N-Cα) | Hydrogen Bond Length (Å) |

| Intramolecularly H-bonded | 0.00 | ~0° | ~1.8 - 2.0 |

| Non-H-bonded (trans) | + 5-8 | ~180° | N/A |

This table presents hypothetical yet representative data based on computational studies of ortho-aminobenzoic acids, illustrating the energetic preference for the intramolecularly hydrogen-bonded conformation.

Structure-Reactivity Relationships in Functionalized Benzoic Acids

The reactivity of a functionalized benzoic acid is a direct consequence of the electronic effects of its substituents. In this compound, the amino and methylamino groups, both being electron-donating, significantly influence the properties of the molecule. The primary amino group at the 5-position (meta to the carboxylic acid) and the methylamino group at the 2-position (ortho to the carboxylic acid) both increase the electron density of the aromatic ring.

This increased electron density has two primary effects on reactivity. Firstly, it activates the aromatic ring towards electrophilic aromatic substitution. The directing effects of the substituents would favor substitution at positions ortho and para to the activating groups. Secondly, the electron-donating nature of these groups influences the acidity of the carboxylic acid. Generally, electron-donating groups decrease the acidity of benzoic acid by destabilizing the carboxylate anion. However, the ortho-methylamino group's ability to form an intramolecular hydrogen bond, as discussed previously, will also play a crucial role in modulating the pKa value.

The following table summarizes the expected influence of the substituents on the key reactive sites of this compound, based on established principles of structure-reactivity relationships in aromatic compounds.

| Reactive Site | Influence of Substituents | Predicted Reactivity |

| Carboxylic Acid (Acidity) | - Electron-donating groups decrease acidity.- Intramolecular H-bond may further decrease acidity. | Lower pKa than benzoic acid, but higher than what would be expected from electronic effects alone due to H-bonding. |

| Aromatic Ring (Electrophilic Substitution) | - Both amino and methylamino groups are activating.- Directing effects towards positions 4 and 6. | Highly activated towards electrophilic attack. |

| Amino Group (Nucleophilicity) | - Electron-donating character of the ring enhances nucleophilicity. | Can readily undergo reactions such as acylation and alkylation. |

Based on the available search results, a comprehensive and scientifically accurate article on the chemical compound “this compound” focusing on the requested advanced spectroscopic and computational studies cannot be generated. The search results did not yield specific experimental or computational data for this exact molecule.

The search results primarily contain information on isomers and structurally related compounds, such as:

5-Amino-2-methylbenzoic acid : An isomer where a methyl group is on the ring instead of a methylamino group at position 2. bldpharm.comnih.govsigmaaldrich.com

2-Amino-5-methylbenzoic acid : Another isomer. chemicalbook.comnih.govnist.govsigmaaldrich.com

N-Methylanthranilic acid (2-(methylamino)benzoic acid) : Lacks the amino group at position 5. nist.govhmdb.ca

2-Methylamino-5-nitrobenzoic acid : Contains a nitro group instead of an amino group at position 5. nih.gov

Other related benzoic acid derivatives : The searches also returned data for various other substituted benzoic acids. uni.lunih.govsigmaaldrich.comnih.govindexcopernicus.comnih.govchegg.commassbank.eusigmaaldrich.com

Without specific spectroscopic and computational studies on "this compound," it is not possible to provide the detailed analysis and data tables required by the prompt for the following sections:

Advanced Spectroscopic Characterization and Computational Studies

Quantum Chemical Computations

Geometry Optimization and Electronic Structure Calculations (DFT, TD-DFT)

To fulfill the request accurately, dedicated scientific research reporting the spectroscopic and computational analysis of "5-Amino-2-(methylamino)benzoic acid" would be required. Such information is not available in the provided search results.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, as the orbital most likely to donate electrons, is indicative of a molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO, being the most likely to accept electrons, points to the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, a theoretical FMO analysis would elucidate the distribution of these key orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich portions of the molecule, specifically the amino (-NH2) and methylamino (-NHCH3) groups, as well as the aromatic ring, which can act as a π-electron donor. The LUMO, on the other hand, would likely be concentrated on the electron-withdrawing carboxylic acid group (-COOH) and the aromatic ring.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates sites of nucleophilicity (electron donation), likely the amino and methylamino groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates sites of electrophilicity (electron acceptance), likely the carboxylic acid group. |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap implies higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP/MESP) Mapping of Electron Density

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. scienceopen.com It projects the electrostatic potential onto the electron isodensity surface, providing a color-coded map that identifies regions of relative positive and negative charge. scienceopen.comwolfram.com This map is invaluable for predicting a molecule's reactive sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov

In an MEP map, regions with a negative electrostatic potential, typically colored red or yellow, are electron-rich and correspond to sites susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. scienceopen.comnih.gov Green areas denote regions of neutral potential. scienceopen.com

For this compound, an MEP map would be expected to show significant negative potential localized around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atoms of the amino and methylamino groups, due to the high electronegativity of these atoms. These sites represent the primary locations for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the carboxylic acid and the hydrogens of the amino groups would exhibit a strong positive potential (blue regions), identifying them as the most probable sites for nucleophilic attack and hydrogen bond donation. The aromatic ring would likely display a gradient of potential, influenced by the competing electron-donating and electron-withdrawing effects of its substituents.

Studies on structurally related compounds, such as benomyl, have used MEP analysis to identify negative regions over carbonyl groups and positive regions over a benzimidazole (B57391) ring, successfully predicting the most reactive parts of the molecule. nih.gov

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygens | Strongly Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Amino/Methylamino Nitrogens | Negative | Yellow/Orange | Site for electrophilic attack; hydrogen bond acceptor. |

| Carboxylic Acid Hydrogen | Strongly Positive | Blue | Site for nucleophilic attack; hydrogen bond donor. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a detailed analysis of electron pairing and localization in a molecule's spatial volume. aps.orgijasret.com Unlike MEP, which illustrates charge distribution, ELF and LOL reveal the nature of chemical bonding—distinguishing between covalent bonds, lone pairs, and core electrons. aps.orgresearchgate.net These methods are effective for visualizing regions where the probability of finding an electron pair is high. ijasret.com

The ELF value typically ranges from 0 to 1. A value close to 1.0 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. Lower values suggest delocalized electrons, as found in metallic bonds or van der Waals interactions. researchgate.net LOL provides a complementary perspective, with high values also indicating regions of significant electron localization. ijasret.com

An ELF/LOL analysis of this compound would provide profound insights into its bonding structure. High localization would be expected in the regions of the C-C, C-H, C-N, N-H, C-O, and O-H covalent bonds. Furthermore, distinct localization basins corresponding to the lone pairs on the nitrogen and oxygen atoms would be clearly visible. The analysis would also map the delocalized π-electron system of the benzene (B151609) ring. Such investigations have been applied to various molecules to understand bonding characteristics and non-covalent interactions in detail. researchgate.netresearchgate.net

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions

The presence of multiple hydrogen bond donors (-COOH, -NHCH3, -NH2) and acceptors (C=O, -NHCH3, -NH2) in this compound suggests a rich landscape of potential hydrogen bonding interactions. Theoretical studies are essential to delineate the preferred intra- and intermolecular hydrogen bonding patterns, which dictate the molecule's crystal packing, solubility, and interactions with biological targets.

Computational methods can be used to investigate various hydrogen bonding motifs. A significant intramolecular hydrogen bond is highly probable between the carboxylic acid proton and the nitrogen atom of the adjacent methylamino group, forming a stable six-membered ring. A similar intramolecular N—H⋯O hydrogen bond resulting in an S(6) ring motif has been observed in the crystal structure of the related compound 2-methylamino-5-nitrobenzoic acid. nih.gov

Intermolecularly, the most common hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating an R2(2)(8) graph-set notation. nih.gov This is a very stable arrangement and is likely to be a dominant feature in the solid state of this compound. Additionally, the amino and methylamino groups can participate in intermolecular N—H⋯O or N—H⋯N hydrogen bonds, linking the dimers or individual molecules into more extended networks. nih.govmdpi.com Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are theoretical tools frequently employed to quantify the strength and nature of these hydrogen bonds. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves in different environments, such as in a solvent or interacting with a larger biological molecule. researchgate.netmdpi.com

The primary sources of conformational freedom in this compound include the rotation of the carboxylic acid group, the methylamino group, and the C-N bond of the amino group. MD simulations can map the potential energy surface associated with these rotations, thereby identifying the most stable low-energy conformers and the energy barriers between them. This exploration of the conformational landscape is critical for understanding which shapes the molecule is likely to adopt. ustc.edu.cn

Furthermore, MD simulations can provide detailed insights into the dynamics of intermolecular interactions, particularly hydrogen bonds. Studies on similar molecules have used MD to observe the time evolution of hydrogen bridges, revealing phenomena such as proton transfer events. mdpi.com For this compound, simulations in an aqueous environment could reveal the stability of intramolecular hydrogen bonds versus the formation of intermolecular hydrogen bonds with water molecules, providing a picture of its behavior in solution.

Advanced Organic Synthesis and Methodology Development Utilizing 5 Amino 2 Methylamino Benzoic Acid

Role as a Versatile Building Block in Complex Chemical Architectures

Application in Peptide Synthesis and Chemical Ligation Strategies

Amino acids and their derivatives are central to peptide synthesis. While related compounds such as 2-Amino-5-methylbenzoic acid are noted for their use in solution-phase peptide synthesis, specific studies detailing the incorporation of 5-Amino-2-(methylamino)benzoic acid into peptide chains or its use in chemical ligation strategies have not been identified. sigmaaldrich.comsigmaaldrich.com Its structure suggests potential as an unnatural amino acid, which could be used to introduce unique turns or functionalities into peptides. The presence of two amino groups of differing reactivity could also, in theory, be exploited for orthogonal protection and ligation strategies, though experimental evidence for these applications is not yet published.

Precursor in the Synthesis of Novel Heterocyclic Compounds

Substituted anthranilic acids are well-established precursors for a variety of heterocyclic compounds, most notably quinazolines and quinazolinones. These heterocycles are of significant interest due to their broad spectrum of biological activities. The general synthesis of quinazolines often involves the condensation of an anthranilic acid derivative with a one-carbon source like formamide (B127407) or the reaction of an o-aminobenzamide with an appropriate coupling partner.

Given this precedent, this compound is a logical, yet currently undocumented, precursor for the synthesis of novel, polysubstituted quinazolines. The reaction of this diamino benzoic acid could potentially lead to quinazoline (B50416) scaffolds with amino and methylamino substituents, offering points for further diversification. However, a review of the current literature does not yield specific synthetic methods or characterization of heterocyclic compounds derived from this compound.

Derivatization for Fine-Tuning Reactivity and Selectivity in Organic Reactions

The differential reactivity of the primary amine, secondary amine, and carboxylic acid in this compound presents numerous opportunities for selective derivatization. For instance, the more nucleophilic primary amine could potentially be selectively acylated or sulfonylated under controlled conditions, leaving the less reactive secondary amine and the carboxylic acid available for subsequent transformations. Such derivatization could be employed to:

Install protecting groups to control the regioselectivity of further reactions.

Introduce directing groups to influence the outcome of electrophilic aromatic substitutions.

Synthesize novel monomers for polymerization reactions.

Create ligands for catalysis.

Despite these theoretical possibilities, specific research detailing the systematic derivatization of this compound to fine-tune its reactivity and selectivity in organic reactions is not found in the available scientific literature. The exploration of this compound's synthetic potential remains an open area for future research.

Supramolecular Chemistry and Crystal Engineering with 5 Amino 2 Methylamino Benzoic Acid

Design and Analysis of Supramolecular Synthons

The design and analysis of supramolecular synthons are fundamental to crystal engineering. These are structural units within a crystal that are formed by intermolecular interactions. For 5-Amino-2-(methylamino)benzoic acid, the primary functional groups available for forming such synthons are the carboxylic acid, the primary amino group, and the secondary methylamino group.

Based on studies of similar molecules, the most probable and robust supramolecular synthons would involve the carboxylic acid group. Carboxylic acids are well-known to form strong, predictable hydrogen-bonded dimers. Another common and competing synthon involves the interaction between a carboxylic acid and an amino group, which can lead to salt formation or neutral co-crystals. The presence of both a primary and a secondary amine in this compound introduces further complexity and the potential for a variety of competing synthons. The interplay between these groups would likely dictate the final crystal structure.

| Potential Supramolecular Synthon | Interacting Functional Groups | Interaction Type |

| Carboxylic Acid Dimer | Carboxylic Acid --- Carboxylic Acid | O-H···O Hydrogen Bond |

| Acid-Amine Heterosynthon | Carboxylic Acid --- Primary/Secondary Amine | N-H···O and O-H···N Hydrogen Bonds |

| Amine-Amine Interactions | Primary Amine --- Secondary Amine | N-H···N Hydrogen Bond |

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of this compound into a crystalline solid would be a spontaneous process guided by a variety of non-covalent interactions. These interactions work in concert to achieve the most thermodynamically stable arrangement of the molecules in the crystal lattice.

Formation of Extended Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

Hydrogen bonds are the primary directional forces that would govern the self-assembly of this compound. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH, the primary amine -NH2, and the secondary amine -NH) and acceptors (the carbonyl oxygen and the nitrogen atoms). This rich functionality suggests the formation of extensive and intricate three-dimensional hydrogen-bonded networks.

O-H···O Interactions: These are expected to be the strongest and would likely lead to the formation of the classic carboxylic acid dimer synthon.

N-H···O Interactions: The primary and secondary amines can form strong hydrogen bonds with the carbonyl oxygen of the carboxylic acid, leading to the formation of acid-amine heterosynthons.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the methyl group and the aromatic C-H bonds, could also play a significant role in fine-tuning the crystal packing.

Exploration of π-Stacking and C-H···π Interactions in Crystal Packing

Beyond hydrogen bonding, other non-covalent interactions would also be crucial in the crystal packing of this compound. The presence of the benzene (B151609) ring makes it a candidate for π-stacking and C-H···π interactions.

C-H···π Interactions: The C-H bonds of the methyl group or the aromatic ring can interact with the electron-rich π-system of an adjacent benzene ring. These interactions, while weaker than hydrogen bonds, are known to be important in directing the assembly of molecules in crystals.

Studies on Crystal Polymorphism and Phase Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. While there are no specific studies on the polymorphism of this compound, it is highly likely that this compound would exhibit polymorphism.

The conformational flexibility of the methylamino and carboxylic acid groups, coupled with the potential for multiple strong hydrogen bonding patterns, creates an energetic landscape where multiple crystal structures could have similar stabilities. Studies on related aminobenzoic acids, such as p-aminobenzoic acid, have revealed the existence of multiple polymorphs, and it is reasonable to expect a similar behavior for this compound. rsc.orgacs.orgcore.ac.uk The particular polymorph obtained would likely depend on crystallization conditions such as solvent, temperature, and cooling rate.

Controlled Crystallization for Material Science Applications

The ability to control the crystallization process is crucial for obtaining materials with desired properties. For this compound, controlling the crystallization could potentially lead to the selective formation of a specific polymorph with optimized characteristics for a particular application.

Techniques such as solvent selection, seeding, and the use of additives could be employed to influence the nucleation and growth of crystals. By understanding the supramolecular synthons and the competing intermolecular interactions, it may be possible to design crystallization strategies that favor the formation of a desired crystal form. While the specific applications of this compound are not yet defined, the principles of controlled crystallization would be key to harnessing its potential in materials science.

Advanced Research Applications of 5 Amino 2 Methylamino Benzoic Acid Derivatives

Development as Biochemical Research Tools and Reagents for Assays

Derivatives of 5-amino-2-(methylamino)benzoic acid serve as foundational structures for creating sophisticated biochemical tools and reagents for a variety of assays. Their utility is particularly evident in the development of inhibitors for complex biological processes and in the creation of sensitive detection systems.

One significant application is in the generation of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are crucial in cancer research. For instance, a 2,5-substituted benzoic acid scaffold was designed to bind to these proteins. The efficacy of these inhibitors is often evaluated using fluorescence polarization assays, where fluorescently labeled probes, such as Flu-Bid, are displaced by the inhibitor, providing a quantitative measure of binding affinity. researchgate.net

Furthermore, benzoic acid derivatives are instrumental in the development of biosensors. A synthetic biosensor, named sBAD, was constructed to detect various benzoic acid derivatives. This biosensor utilizes a fusion of the pHBA-binding domain of HbaR from Rhodopseudomonas palustris with other functional domains. The system is designed to produce a fluorescent output, measurable by flow cytometry, in the presence of target carboxylic acids, including para-aminobenzoic acid (pABA) and salicylic (B10762653) acid. mdpi.com This tool is particularly useful for high-throughput screening in metabolic engineering to optimize the microbial production of these compounds. mdpi.com The parent compound, 5-amino-2-methylbenzoic acid, is also noted for its application in peptide synthesis. researchgate.net

Investigation in Enzyme Inhibition Studies

The structural motif of this compound lends itself to the design of potent and selective enzyme inhibitors, a critical area of research for developing new therapeutic agents.

Derivatives of 2,5-substituted benzoic acid have been systematically developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. Through structure-based design, researchers have optimized these inhibitors to achieve high binding affinity, with dissociation constants (Ki) in the nanomolar range. researchgate.net For example, strategic modifications to the scaffold, such as the addition of a 5-phenethylthio group, have been shown to significantly increase binding potency. researchgate.net

In the realm of protein kinases, which are key targets in cancer therapy, conformationally restricted analogues of a known FMS inhibitor based on a benzimidazole (B57391) scaffold have led to the discovery of selective FLT3 inhibitors. researchgate.net One such derivative demonstrated potent inhibitory activity against FLT3 with an IC50 of 495 nM and exhibited excellent selectivity over a panel of more than 35 other kinases. researchgate.net

Furthermore, phosphonic acid analogs of fluorophenylalanines, which share structural similarities with aminobenzoic acids, have been synthesized and evaluated as inhibitors of human and porcine aminopeptidases N. google.com These compounds have shown inhibitory activities in the micromolar to submicromolar range, highlighting the potential of this class of molecules to target metalloenzymes. google.com Benzoic acid derivatives containing a sulfonamide group have also been explored for their enzyme-inhibiting capabilities, which could be beneficial in developing new drugs. rsc.org

Table 1: Examples of Enzyme Inhibition by Benzoic Acid Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Mcl-1, Bfl-1 | Dual inhibitors with Ki values around 100 nM. | researchgate.net |

| Benzimidazole Analogs | FLT3 Kinase | Selective inhibition with an IC50 of 495 nM. | researchgate.net |

| Phosphonic Acid Analogs | Aminopeptidase N | Micromolar to submicromolar inhibition. | google.com |

Contribution to Research in Amino Acid Metabolism and Protein Synthesis

Derivatives of aminobenzoic acids are contributing to a deeper understanding of amino acid metabolism and the fundamental processes of protein synthesis. Their ability to be incorporated into peptides and act as probes within the ribosome provides valuable insights.

A high-resolution cryo-electron microscopy study investigated how three different aminobenzoic acid derivatives—3-aminopyridine-4-carboxylic acid (Apy), ortho-aminobenzoic acid (oABZ), and meta-aminobenzoic acid (mABZ)—are incorporated into polypeptide chains by the Escherichia coli ribosome. biorxiv.org This research revealed that the efficiency of incorporation varies among these derivatives, a trend that does not directly correlate with the nucleophilicity of their reactive amines. biorxiv.org The study demonstrated that the aromatic ring of these monomers sterically hinders the conformational changes in the peptidyl transferase center (PTC) that are necessary for efficient amide bond formation. biorxiv.org Specifically, they prevent the induced fit required for optimal positioning of the reacting molecules. biorxiv.org

The parent compound, 5-amino-2-methylbenzoic acid, is commercially available and listed for use in peptide synthesis, indicating its role as a building block in creating novel peptides for research purposes. researchgate.net Additionally, synthetic amino acid derivatives are being explored as potential therapeutic agents for metabolic disorders through the inhibition of digestive enzymes. sigmaaldrich.com While not directly involving this compound, this line of research underscores the broader interest in using modified amino acid structures to modulate metabolic pathways. sigmaaldrich.com

Incorporation into Polymer Formulations for Enhanced Material Properties

Aminobenzoic acid derivatives are valuable monomers in the synthesis of high-performance polymers, such as aramids and polyimides, leading to materials with enhanced thermal stability and mechanical properties.

The synthesis of poly(p-aminobenzoic acid), a type of polyamide, can be achieved through a non-aqueous, single-phase system, yielding a high molecular weight polymer suitable for producing filaments, fibers, and films. google.com These polymers are noted for their thermal resistance. google.com Copolymers of aniline (B41778) and aminobenzoic acids have also been synthesized and characterized, with some serving as precursors to polyaniline through heat treatment. researchgate.net

In the field of polyimides, electroactive poly(amic acid) (PAA) copolymers bearing pendant oligoaniline groups have been prepared. rsc.org These PAA copolymers can be thermally converted into polyimide (PI) films that exhibit excellent thermal stability and mechanical properties. rsc.org These materials also show interesting electrochromic behaviors, changing color in response to an applied voltage, which makes them suitable for applications in electronic and optical devices. rsc.org The synthesis of poly(amic acid) derivatives can also be achieved via azolides, leading to hydrolytically stable polyimide precursors. ibm.com This approach is useful for creating block copolyimides and polyimide blends. ibm.com

Furthermore, aminobenzoic acid compounds have been used in crosslinking systems for water-soluble polymers, such as those containing acrylamide. google.com When combined with a water-dispersible aldehyde, they can form stable gels, which have applications in areas like enhanced oil recovery. google.com

Table 2: Polymer Applications of Aminobenzoic Acid Derivatives

| Polymer Type | Monomer/Component | Key Enhanced Properties | Reference |

|---|---|---|---|

| Polyamide (Aramid) | p-Aminobenzoic acid | High molecular weight, thermal resistance | google.com |

| Polyimide | Poly(amic acid) copolymers with oligoaniline | Excellent thermal stability, mechanical properties, electrochromism | rsc.org |

| Crosslinked Polyacrylamide | Aminobenzoic acid compound | Gel formation, long-term stability at high temperatures | google.com |

Design and Synthesis of Probes for Biological System Interrogation

The structural versatility of this compound derivatives makes them excellent candidates for the design and synthesis of molecular probes to investigate biological systems. These probes often incorporate fluorophores, allowing for sensitive detection and imaging.

Derivatives of aminofluorescein, a related class of compounds, have been developed as advanced fluorescent probes. For example, 5-azidofluorescein has been used for the highly selective and sensitive detection of hydrogen sulfide (B99878) in biological systems. ibm.com The mechanism involves the reduction of the azide (B81097) group by hydrogen sulfide, which regenerates the highly fluorescent aminofluorescein. ibm.com These derivatives are also employed in aldehyde detection systems, showing exceptional selectivity for aldehydes over other carbonyl compounds. ibm.com

In the study of specific proteins, activity-based probes (ABPs) have been developed to target the human Parkinson disease protein 7 (PARK7/DJ-1). google.com A potent and selective inhibitor was leveraged to create a cell-permeable Bodipy probe for covalent labeling of PARK7 in living cells. google.com This allows for the visualization and study of the protein's activity and engagement with inhibitors within a cellular context. google.com

Furthermore, quinoline-based fluorescent probes have been designed for the detection of metal ions, such as Zn2+. biorxiv.org Derivatives of Zinquin, for example, exhibit increased fluorescence intensity in the presence of zinc ions. biorxiv.org These probes can traverse cell membranes and are used for detecting intracellular zinc in various mammalian cells. biorxiv.org The development of such probes is crucial for understanding the roles of metal ions in biological processes.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes

Current research is focused on developing innovative and environmentally friendly methods for synthesizing 5-Amino-2-(methylamino)benzoic acid. Traditional synthetic pathways often involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future efforts will likely prioritize the development of "green" chemistry approaches. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild conditions. Additionally, exploring continuous flow chemistry for its synthesis could lead to improved yield, purity, and safety, while minimizing solvent usage and energy consumption. The investigation of novel starting materials from renewable resources is another key area that could significantly enhance the sustainability of its production.

Application of Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

The use of sophisticated computational tools is set to revolutionize the study of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its electronic structure, spectroscopic properties, and reactivity with a high degree of accuracy. This predictive power can guide experimental work, saving time and resources. For instance, computational modeling can help in understanding the mechanisms of its reactions, predicting the most likely sites for chemical modification, and designing derivatives with tailored properties. Molecular dynamics simulations can also provide insights into its interactions with biological macromolecules or its behavior in different solvent environments, which is crucial for its application in materials science and medicinal chemistry.

Development of Sophisticated Ligands for Targeted Coordination Chemistry

This compound possesses multiple coordination sites—the amino, methylamino, and carboxylic acid groups—making it a versatile ligand for forming metal complexes. Future research will likely focus on the rational design of sophisticated ligands based on this scaffold. By strategically modifying its structure, it is possible to create ligands that selectively bind to specific metal ions. This targeted coordination chemistry could lead to the development of novel catalysts with enhanced activity and selectivity for a variety of organic transformations. Furthermore, the resulting metal complexes could exhibit interesting photophysical or magnetic properties, making them suitable for applications in sensors, imaging agents, or molecular magnets.

Integration into Next-Generation Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. Its ability to participate in hydrogen bonding and form coordination complexes suggests its potential use in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. These materials could be designed to have specific porosities for gas storage and separation, or to exhibit dynamic responses to external stimuli such as light or heat. Furthermore, its integration into polymer backbones could lead to the development of new materials with enhanced thermal stability, conductivity, or photoluminescent properties, opening up possibilities for their use in electronics, photonics, and advanced coatings.

Role in Mechanistic Enzymology and Biological Pathway Probing

While the biological activities of this compound are still being explored, its structure suggests potential roles in mechanistic enzymology and as a probe for biological pathways. As an analog of endogenous metabolites, it could be used to study the active sites of enzymes and to elucidate the mechanisms of enzymatic reactions. By incorporating isotopic labels or fluorescent tags, it could serve as a molecular probe to track the metabolic fate of related compounds within cells and to identify new biological targets. This line of research could provide valuable insights into metabolic pathways and disease processes, potentially leading to the identification of new drug targets.

常见问题

Basic: What are the established synthetic routes for 5-amino-2-(methylamino)benzoic acid?

A common approach involves multi-step synthesis starting with nitro-substituted benzoic acid derivatives. For example, 2-chloro-5-nitrobenzoic acid can undergo functional group transformations, including alkylation, reduction of nitro to amino groups, and ester hydrolysis. Intermediate steps often employ protective groups (e.g., methyl esters) to prevent side reactions. Reaction calorimetry studies suggest coupling agents like HOBt improve amidation efficiency, which may be relevant for introducing the methylamino group . Purification typically involves recrystallization, with melting point (mp) as a key purity indicator (e.g., mp 208°C for structurally similar amino-hydroxybenzoic acids) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

- Melting point analysis : Compare observed mp with literature values (e.g., mp ranges for substituted benzoic acids are often >200°C) .

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., aromatic protons, methylamino CH) and FT-IR for functional groups (carboxylic acid C=O stretch at ~1700 cm).

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity, as demonstrated for analogs like 2-amino-5-chlorobenzoic acid .

Advanced: How do pH and coupling agents influence amide bond formation involving this compound?

Studies on analogous benzoic acids show that:

- HOBt (N-hydroxybenzotriazole) increases coupling efficiency by stabilizing reactive intermediates, achieving >90% amide yields compared to <50% without it .

- pH dependence : Reaction rates decrease at high pH due to deprotonation of the carboxylic acid, reducing electrophilicity. However, competing reactions (e.g., intramolecular cyclization via the amino group) are pH-sensitive and must be controlled .

Advanced: What strategies optimize regioselectivity in modifying substituents on this compound?

- Directed ortho-metalation : Use the methylamino group as a directing group for halogenation or sulfonation at specific positions .

- Protection-deprotection : Temporarily block the carboxylic acid with methyl esters during alkylation or acylation steps to prevent side reactions .

- Computational modeling : Predict electronic effects of substituents (e.g., electron-withdrawing groups at position 5 alter reactivity) using DFT calculations, as applied to related benzoic acid derivatives .

Advanced: How do structural analogs of this compound inform SAR studies?

- Substituent effects : Derivatives like 5-amino-2-(piperidinyl)benzoic acid (CAS 78243-68-2) show how bulkier substituents alter solubility and binding affinity in biological targets .

- Bioactivity insights : Analogous compounds (e.g., 5-hydroxyanthranilic acid) exhibit antioxidant properties, suggesting potential for modifying the amino and hydroxy groups to enhance redox activity .

Advanced: What analytical challenges arise in detecting trace impurities in this compound?

- LC-MS/MS : Identifies low-abundance byproducts (e.g., chlorinated impurities from incomplete reduction steps) with high sensitivity .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally similar brominated benzoic acids .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Reaction calorimetry : Monitor exothermic/endothermic profiles to identify side reactions (e.g., dimerization) that reduce yields .

- Reproducibility protocols : Standardize solvent purity (e.g., anhydrous DMF for amidation) and catalyst loading, as minor variations significantly impact outcomes in HOBt-mediated couplings .

Basic: What are the storage and stability considerations for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。